molecular formula C8H10N2O2 B13305191 4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid

4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid

Cat. No.: B13305191
M. Wt: 166.18 g/mol
InChI Key: IUCJPBDNFIOFNQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a cyclopropyl group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

    1-Methylimidazole-4-carboxylic acid: Similar structure but lacks the cyclopropyl group.

    4-Methylimidazole-2-carboxylic acid: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.

Uniqueness: 4-Cyclopropyl-1-methyl-1h-imidazole-2-carboxylic acid is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique substitution pattern can make it a valuable scaffold for designing new compounds with specific properties .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-cyclopropyl-1-methylimidazole-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-10-4-6(5-2-3-5)9-7(10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

IUCJPBDNFIOFNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)O)C2CC2

Origin of Product

United States

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